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Cat. No.: B14886906 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nostosin G is a linear tripeptide natural product isolated from the cyanobacterium

Dolichospermum sp. NIES-1697.[1][2] It is a potent trypsin inhibitor, making it a molecule of

interest for further investigation in drug development.[1] The planar structure of Nostosin G,

which consists of three unique subunits—4-hydroxyphenyllactic acid (Hpla), homotyrosine

(Hty), and an argininal (Argol) residue—was determined through a combination of High-

Resolution Mass Spectrometry (HRMS) and extensive 2D Nuclear Magnetic Resonance (NMR)

spectroscopy.[1][2][3] Due to the inherent instability of the argininal moiety, which exists as a

mixture of interconverting forms, its structure was confirmed by analyzing its sodium

borohydride (NaBH₄) reduced, and more stable, argininol-containing form.[1] This application

note details the 2D NMR protocols and data interpretation used to elucidate the structure of this

novel peptide.

Quantitative NMR Data Summary
The structural elucidation of Nostosin G relied on the analysis of its reduced form (5). All NMR

data was acquired in DMSO-d₆ at 600 MHz.[4] The comprehensive ¹H and ¹³C NMR data,

along with key 2D correlations, are summarized below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Reduced Nostosin G (5) in DMSO-d₆.[1]
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Unit Position δc (type)
δH (J in
Hz)

Key
HMBC
Correlatio
ns

Key
COSY
Correlatio
ns

Key
ROESY
Correlatio
ns

Hpla 1 173.2 (C)

2 72.5 (CH)
4.05 dd

(8.6, 3.8)

C-1, C-3,

C-4, C-5/9
H-3 NH (Hty)

3 39.6 (CH₂)
2.88 dt

(13.8, 3.8)

C-1, C-2,

C-4, C-5/9
H-2

2.55 ddd

(13.8, 8.6,

4.1)

4 128.6 (C)

5/9 130.2 (CH) 7.01 d (7.6) C-3, C-7 H-6/8

6/8 114.7 (CH) 6.65 m C-4 H-5/9

7 155.6 (C)

Hty 1 171.0 (C)

2 52.1 (CH) 4.26 m
C-1 (Hty),

C-1 (Hpla)
NH, H-3 NH (Argol)

3 34.9 (CH₂) 1.85 m

C-1, C-2,

C-4, C-

5/10

H-2, H-4

1.76 m

4 30.3 (CH₂) 2.39 m

C-2, C-

5/10, C-

6/10

H-3

5/10 131.3 (C)

6/10 129.0 (CH) 6.91 d (7.9) C-4, C-8 H-7/9
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7/9 115.1 (CH) 6.65 m C-5/10 H-6/10

8 155.3 (C)

NH

7.84 d (8.3)

/ 7.79 d

(8.3)

C-2 (Hty),

C-1 (Hpla)
H-2

Argol 1 63.1 (CH₂)
3.37 td

(10.7, 4.8)
C-2, C-3 H-2

3.29 td

(10.7, 5.8)

2 50.2 (CH) 3.72 m
C-1 (Hty),

C-4

H-1, H-3,

NH

3 27.8 (CH₂) 1.58 m
C-2, C-4,

C-5
H-2, H-4

1.31 m

4 25.1 (CH₂) 1.49 m C-3, C-5 H-3, H-5

1.43 m

5 40.6 (CH₂) 3.07 m C-4, C-6 H-4

6 156.7 (C)

NH 7.75 d (8.3)

C-2

(Argol), C-

1 (Hty)

H-2

NδH 7.54 d (8.3)

Experimental Protocols
Isolation and Sample Preparation

Extraction: Freeze-dried cells of Dolichospermum sp. NIES-1697 (2.8 g) were homogenized

and extracted with methanol (3 x 200 mL).[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://noah.ees.hokudai.ac.jp/emb/morikawalab/wp-content/uploads/2023/02/2022_Okino.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14886906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Partitioning: The concentrated methanol extract was partitioned between ethyl acetate

(EtOAc) and water. The hydrophilic water fraction (202.8 mg) was retained for further

purification.[1]

Purification: Nostosin G was purified from the water fraction using chromatographic

techniques.

Reduction for NMR Analysis: To simplify the NMR spectra, the argininal residue of Nostosin
G was reduced to argininol using sodium borohydride (NaBH₄).[1]

NMR Sample: The purified, reduced Nostosin G (5) was dissolved in DMSO-d₆ for NMR

analysis.

2D NMR Spectroscopy Protocols
All spectra were recorded on a 600 MHz NMR spectrometer. The following are generalized

protocols for the key 2D NMR experiments performed.

A. ¹H-¹H COSY (Correlation Spectroscopy)

Purpose: To identify protons that are spin-coupled to each other, typically through 2-3 bonds.

This helps establish connectivity within individual amino acid or other subunits.

Protocol:

Tune and shim the spectrometer for the sample.

Acquire a standard ¹H spectrum to determine spectral width and pulse widths.

Set up a gradient-enhanced COSY (gCOSY) experiment.

Set the spectral width in both F1 and F2 dimensions to cover all proton signals.

Acquire a 2D data matrix (e.g., 2048 x 256 data points).

Process the data using a sine-bell window function in both dimensions and perform

Fourier transformation.
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Phase correct the spectrum and calibrate the axes.

B. HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify direct one-bond correlations between protons and their attached

carbons.

Protocol:

Acquire standard ¹H and ¹³C spectra.

Set up a gradient-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3).

Set the ¹H spectral width (F2) and the ¹³C spectral width (F1).

Set the one-bond coupling constant (CNST13) to an average value for ¹JCH (e.g., 145

Hz).

Acquire a 2D data matrix (e.g., 2048 x 256 data points).

Process the data using appropriate window functions (e.g., sine-bell for F2, squared sine-

bell for F1) and perform Fourier transformation.

C. HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and

carbons. This is critical for connecting subunits across peptide bonds or ester linkages.

Protocol:

Set up a gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf).

Set the ¹H and ¹³C spectral widths.

Set the long-range coupling constant (CNST2) to an average value for 2,3JCH (e.g., 8

Hz).

Acquire a 2D data matrix (e.g., 2048 x 256 data points).
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Process the data using appropriate window functions and perform Fourier transformation.

D. ROESY (Rotating-frame Overhauser Effect Spectroscopy)

Purpose: To identify protons that are close in space (< 5 Å), regardless of through-bond

connectivity. This provides information about the 3D conformation and the sequence of

subunits.

Protocol:

Set up a ROESY experiment (e.g., roesygpph).

Set the spectral widths for both dimensions.

Set an appropriate mixing time (e.g., 200-500 ms) to allow for NOE buildup.

Acquire a 2D data matrix (e.g., 2048 x 256 data points).

Process the data using appropriate window functions and perform Fourier transformation.

Structure Elucidation Workflow and Data
Interpretation
The elucidation of Nostosin G's structure is a stepwise process, beginning with the

identification of its constituent parts and culminating in their sequential assembly.

Sample Preparation

NMR Data Acquisition Structure Determination

Isolation from
Cyanobacteria

Chemical Reduction
(Argol to Argol)

NMR Sample
(in DMSO-d6)

1D NMR
(¹H, ¹³C)

2D NMR
(COSY, HSQC,

HMBC, ROESY)

Identify Subunits
(Hpla, Hty, Argol)

Establish Connectivity
(HMBC, COSY)

Determine Sequence
(HMBC, ROESY)

Final Planar
Structure

Click to download full resolution via product page

Figure 1: General workflow for the structure elucidation of Nostosin G.
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Interpretation of 2D NMR Data
Identifying Subunits:

Hpla and Hty: The presence of two p-disubstituted benzene rings was deduced from ¹H

signals at δH 7.01/6.65 and 6.91/6.65.[1] COSY and HMBC correlations within each spin

system confirmed the structures of the 4-hydroxyphenyllactic acid (Hpla) and

homotyrosine (Hty) residues.[1][3] For example, COSY correlations were observed from

the aromatic protons (δH 7.01 and 6.91) to their respective ortho partners (δH 6.65).[1]

Argininol (Argol): The remaining spin system was identified as argininol. COSY

correlations established the proton connectivity from H-1 (δH 3.37/3.29) through to H-5

(δH 3.07).[1]

Connecting the Subunits:

The sequence of the linear peptide was established primarily through key HMBC

correlations. A crucial correlation was observed from the H-2 proton of Hty (δH 4.26) to the

carbonyl carbon (C-1) of Hpla (δC 173.2), confirming the ester linkage between Hpla and

Hty.[1]

Similarly, the peptide bond between Hty and Argol was confirmed by HMBC correlations

from the NH proton of Argol (δH 7.75) and the H-2 proton of Argol (δH 3.72) to the

carbonyl carbon (C-1) of Hty (δC 171.0).[1]

ROESY correlations provided through-space confirmation of the sequence. A key ROESY

correlation between the α-proton of Hpla (δH 4.05) and the NH proton of Hty (δH

7.84/7.79) further supported the Hpla-Hty connection.[1]

Figure 2: Key 2D NMR correlations establishing the Hpla-Hty-Argol sequence.

Conclusion
The combination of COSY, HSQC, HMBC, and ROESY experiments provided unambiguous

evidence for the planar structure of Nostosin G. COSY and HSQC were essential for

identifying the individual spin systems of the Hpla, Hty, and Argol subunits. Critically, long-range

HMBC correlations established the ester and amide linkages between these subunits, while
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ROESY data confirmed their spatial proximity, solidifying the final Hpla-Hty-Argol sequence.

This work underscores the power of modern 2D NMR spectroscopy as a primary tool in the

structural elucidation of complex natural products, providing a clear and replicable methodology

for researchers in the field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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